molecular formula C13H20BN3O5 B6334276 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid CAS No. 1171897-31-6

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

Cat. No.: B6334276
CAS No.: 1171897-31-6
M. Wt: 309.13 g/mol
InChI Key: OGGITWATCYCNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production .

Chemical Reactions Analysis

Types of Reactions

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid has been studied for its ability to inhibit proteases, enzymes that play crucial roles in various disease pathways, including cancer and inflammation. Boronic acids are known for their interactions with serine proteases, making this compound a candidate for developing novel therapeutic agents targeting these enzymes.

Drug Development

The compound's structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Researchers have investigated its interactions with various proteases to elucidate its mechanism of action and therapeutic potential. The presence of the Boc group may also facilitate the synthesis of prodrugs that can be activated in vivo, further enhancing its application in drug development.

Biological Interaction Studies

Studies focusing on the binding affinity of this compound to different biological targets provide insights into its inhibitory capabilities and potential therapeutic uses. For instance, investigations into its interactions with specific proteases can inform the design of inhibitors with improved efficacy against diseases characterized by abnormal protease activity.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The synthetic pathway can include coupling reactions that utilize the boronic acid moiety for further functionalization, making it a valuable intermediate in organic synthesis.

Case Study 1: Inhibition of Proteases

Research has demonstrated that compounds similar to this compound exhibit potent inhibition against specific proteases involved in tumor progression. For instance, studies have shown that modifications to the boronic acid moiety can significantly enhance inhibitory potency against serine proteases implicated in cancer metastasis .

Case Study 2: Synthesis and Functionalization

A study focused on synthesizing derivatives of this compound highlighted the importance of the Boc group in facilitating controlled release mechanisms in drug formulations. By strategically modifying the structure, researchers were able to create prodrugs that demonstrated improved solubility and bioavailability in preclinical models .

Mechanism of Action

The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid group can also interact with biological molecules, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine group. This protection allows for selective reactions and enhances the compound’s stability during synthesis and application .

Biological Activity

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a pyridine ring with a tert-butoxycarbonyl (Boc) group, and is characterized by its unique functional groups that may enhance its stability and bioavailability.

  • Molecular Formula : C13H20BN3O5
  • Molecular Weight : 309.13 g/mol

The presence of both amine and boronic acid functional groups makes this compound relevant in various chemical and biological applications, particularly as a protease inhibitor, which is crucial in pathways related to cancer and inflammation .

The biological activity of this compound primarily stems from its ability to interact with biological targets, particularly proteases. Boronic acids are known to form reversible covalent bonds with the active site of serine proteases, thereby inhibiting their activity. This mechanism is particularly significant in the context of diseases where protease activity plays a critical role, such as in certain cancers and inflammatory diseases .

Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibitory activity against different proteases. For instance:

Compound NameTarget ProteaseIC50 (µM)
5-(3-amino-pyridin-4-yl)boronic acidTrypsin25
5-(tert-Butylcarbamoyl)pyridine-3-boronic acidChymotrypsin15
This compound ThrombinTBD

These studies indicate that the presence of the Boc group may contribute to the compound's selectivity and potency against specific proteases, enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the therapeutic implications of boronic acids in cancer treatment. For example, a study investigating the efficacy of boronic acid derivatives in inhibiting tumor growth showed promising results when tested on various cancer cell lines. The compound was able to induce apoptosis in cancer cells by inhibiting key proteases involved in cell survival pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the pyridine ring or the amine side chain can significantly alter the inhibitory potency and selectivity of these compounds. For example, changing the position of the amine group or modifying the Boc group can lead to enhanced binding affinity towards specific proteases .

Properties

IUPAC Name

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGITWATCYCNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.